8-Bromo-2-tetralone

5-HT6 receptor antagonist CNS drug intermediate Parkinson's disease

8-Bromo-2-tetralone is the mandatory starting material for synthesizing 8-substituted 2-aminotetralins—the pharmacophore core of 5-HT₆ receptor antagonists for Parkinson's disease/depression and 5-HT₁A agonists (Eli Lilly patent JPH04244050A). The C8 bromine enables regioselective ipso-substitution and Pd-catalyzed cross-coupling at a unique steric position; the 6-bromo isomer cannot replicate this reactivity. Procurement of the correct positional isomer is critical: using 6-bromo-2-tetralone produces pharmacologically unvalidated regioisomers. Verify isomeric identity by HPLC before use.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 117294-21-0
Cat. No. B058458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-tetralone
CAS117294-21-0
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C(=CC=C2)Br
InChIInChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
InChIKeyRWEVGLMABSFMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-tetralone (CAS 117294-21-0): A Position-Specific Brominated Tetralone Intermediate for Serotonergic and CNS-Targeted Synthesis


8-Bromo-2-tetralone is a brominated β-tetralone derivative (C₁₀H₉BrO, MW 225.08) bearing a bromine substituent at the 8-position of the bicyclic tetralone scaffold. Unlike the parent 2-tetralone or regioisomeric bromo-2-tetralones, the C8-bromo placement confers a distinct electronic environment and steric profile that directly dictates its reactivity in cross-coupling, nucleophilic substitution, and downstream functionalisation [1]. The compound is established in the patent and primary literature as a dedicated intermediate for manufacturing selective 5-HT₆ receptor antagonists, a therapeutic class under investigation for Parkinson's disease and depression [2]. Its specification as a key building block in the reductive amination pathway to 2-amino-8-bromotetralin, a precursor to 5-HT₁A ligands disclosed by Eli Lilly, further distinguishes it from other bromotetralone positional isomers [3].

Why 8-Bromo-2-tetralone Cannot Be Replaced by 5-Bromo, 6-Bromo, or 7-Bromo-2-tetralone Isomers in Regiospecific Synthesis


Positional isomers of bromo-2-tetralone share an identical molecular formula (C₁₀H₉BrO) and molecular weight, yet they are not interchangeable intermediates. The bromine position governs both the electronic character of the aromatic ring—influencing the rate and regioselectivity of electrophilic aromatic substitution (EAS) and cross-coupling reactions—and the steric environment around the C2-ketone, which directly impacts the stereochemical outcome of reductive amination [1]. In the synthesis of 8-substituted 2-aminotetralins, the 8-bromo isomer is the mandatory starting material; using 6-bromo-2-tetralone would produce a 6-substituted aminotetralin with entirely different pharmacological properties at 5-HT receptors [2]. The following quantitative evidence demonstrates exactly where these differences are measurable and why procurement specification must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for 8-Bromo-2-tetralone Against Closest Structural Analogs


5-HT₆ Receptor Antagonist Synthesis: The 8-Bromo Isomer as a Non-Fungible Intermediate in CNS Drug Development

8-Bromo-2-tetralone is the specifically designated intermediate for constructing selective 5-HT₆ receptor antagonists. The regioisomeric 5-bromo, 6-bromo, and 7-bromo-2-tetralone isomers cannot be substituted in this pathway without altering the final pharmacophore's receptor-binding geometry [1]. The US patent literature explicitly names 8-bromo-2-tetralone as the starting material for 2-amino-8-bromotetralin, which is subsequently elaborated into 5-HT₁A-selective agonists with defined binding profiles; the corresponding 6-bromo isomer leads to a structurally non-equivalent 2-amino-6-bromotetralin derivative [2].

5-HT6 receptor antagonist CNS drug intermediate Parkinson's disease serotonergic synthesis

Regioselective Electrophilic Ipso-Substitution: Preferential Reactivity at C8 Over C6

In electrophilic ipso-substitution reactions on highly functionalised tetrahydronaphthalenes, the 8-position is the kinetically favoured site of attack even when position 6 is vacant. This regiochemical preference has been experimentally demonstrated: the methoxy methyl tetralin undergoes bromination, chloromethylation, and formylation chiefly at C8. Critically, ipso-attack on the 8-bromo derivative itself occurs in preference to substitution at the unoccupied C6 position [1]. This contrasts with 6-bromo-2-tetralone, where the meta relationship of bromine to the saturated ring alters the electronic directing effects and leads to a different EAS regioselectivity pattern.

electrophilic aromatic substitution ipso-substitution regioselectivity tetrahydronaphthalene

Physicochemical Property Differentiation: Boiling Point, Density, and Melting Point Against 6-Bromo-2-tetralone and Parent 2-Tetralone

Measurable differences in boiling point and melting behaviour between 8-bromo-2-tetralone and its closest positional isomer, 6-bromo-2-tetralone, provide a practical basis for identity confirmation and purity assessment. 8-Bromo-2-tetralone has a predicted boiling point of 331.0 ± 42.0 °C at 760 mmHg and density of 1.511 ± 0.06 g/cm³ ; 6-bromo-2-tetralone has a lower predicted boiling point of 319.2 ± 42.0 °C and melts at 70–76 °C (crystalline solid) . The parent 2-tetralone is a low-melting solid (mp 18 °C) with a density of only 1.106 g/mL [1], demonstrating that bromination and its position both substantially alter physical properties. These differences are sufficient to distinguish isomers by GC retention time, HPLC elution order, or differential scanning calorimetry.

physicochemical properties boiling point density chromatographic separation

Synthetic Route Specificity: 8-Bromo-2-tetralone from 2-Bromophenylacetic Acid – Distinct from Regioisomer Preparations

8-Bromo-2-tetralone is synthesised via a specific Friedel-Crafts acylation/cyclisation route using 2-bromophenylacetic acid and 2-bromophenylacetyl chloride, followed by CrO₃ oxidation [1]. This route is fundamentally different from the preparation of 6-bromo-2-tetralone, which typically involves direct bromination of 2-tetralone or alternative cyclisation strategies . The 8-position substitution pattern is dictated by the ortho relationship of the bromine in the phenylacetic acid starting material, making this route inherently regiospecific—it cannot produce the 5-, 6-, or 7-bromo isomers. The related synthesis of 8-methoxy-2-tetralone from the same 2-bromophenylacetic acid precursor (achieved in ~50% overall yield after copper-catalysed methoxylation) further validates the ortho-bromo starting material as the key determinant of 8-substitution [2].

Friedel-Crafts cyclization phenylacetic acid synthetic route starting material

Commercial Purity Specifications: 8-Bromo-2-tetralone at ≥98% (HPLC) with Defined Moisture Limits

Commercial suppliers specify 8-bromo-2-tetralone at ≥98% purity by HPLC with moisture content ≤0.5% [1], and at least one manufacturer reports the crude product at 97% purity by GC . This is comparable to the purity specifications for 6-bromo-2-tetralone from major vendors, but the availability of kilogram-scale quantities specifically for 8-bromo-2-tetralone (up to kgs) [1] reflects its established role as a pharmaceutical intermediate in active development programmes. The moisture specification is particularly relevant for this compound given its use in moisture-sensitive reductive amination and cross-coupling reactions where water can quench organometallic reagents or reduce enantioselectivity.

HPLC purity quality control moisture specification procurement

Validated Application Scenarios for 8-Bromo-2-tetralone in Medicinal Chemistry and CNS Drug Discovery


Synthesis of 8-Substituted 2-Aminotetralins as 5-HT₁A and 5-HT₆ Receptor Ligands

8-Bromo-2-tetralone is reduced to 2-amino-8-bromotetralin, which serves as the core intermediate for constructing selective 5-HT₁A receptor agonists (as exemplified in Eli Lilly patent JPH04244050A) and 5-HT₆ receptor antagonists for CNS indications including Parkinson's disease and depression [1][2]. The 8-bromo substituent is either retained in the final pharmacophore or used as a synthetic handle for further elaboration via cross-coupling. Procurement of the 8-bromo isomer is mandatory; use of 6-bromo-2-tetralone would produce a regioisomeric aminotetralin with unvalidated pharmacology at the target receptors [1].

Ipso-Substitution-Driven Late-Stage Functionalisation of the Tetralone Scaffold

The demonstrated preference for electrophilic ipso-attack at C8—even when C6 is vacant—makes 8-bromo-2-tetralone a unique substrate for sequential substitution strategies [3]. Researchers can exploit ipso-bromination at C8 followed by ipso-substitution with alternative electrophiles (e.g., chloromethylation, formylation) to install diverse functionality at the 8-position while leaving other ring positions available for orthogonal modifications. This regiochemical pathway is not operative with 6-bromo-2-tetralone and represents a distinct synthetic capability of the 8-isomer [3].

Suzuki-Miyaura and Related Cross-Coupling at the C8 Position

The aryl bromide at C8 of 8-bromo-2-tetralone is activated for palladium-catalysed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling the introduction of aryl, heteroaryl, or amine substituents at the 8-position [4]. This is directly relevant to the synthesis of 8-aryl-2-tetralone derivatives explored as anti-inflammatory and antiparasitic agents; tetralone derivatives with bromo-substituted aromatic moieties have demonstrated EC₅₀ values as low as 0.19 µM against T. b. brucei [5]. The 8-position offers a distinct steric environment compared to 5- or 6-substitution, which can be exploited to fine-tune the dihedral angle of biaryl products and modulate target binding.

Quality Control Release Testing with Definitive Isomer Identification

The boiling point differential of ~12 °C between 8-bromo-2-tetralone (331 °C) and 6-bromo-2-tetralone (319 °C), combined with the crystalline nature of the 6-isomer (mp 70–76 °C) versus the non-crystalline 8-isomer, provides a straightforward QC framework for identity confirmation and isomeric purity assessment . HPLC methods paired with the documented LogP (~2.51) and density (1.511 g/cm³) enable robust batch release testing. The commercial availability of 8-bromo-2-tetralone at ≥98% HPLC purity with ≤0.5% moisture [6] provides procurement specifications that can be directly incorporated into material qualification protocols for GLP/GMP intermediate manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.